

2,4-Furandimethanol: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name: 2,4-Furandimethanol

CAS No.: 294857-29-7

Cat. No.: B1629523

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Executive Summary

2,4-Furandimethanol (2,4-BHF) represents a high-value, asymmetric structural isomer of the widely commoditized 2,5-furandimethanol (BHMF). While the 2,5-isomer is readily accessible via the reduction of 5-hydroxymethylfurfural (5-HMF), the 2,4-isomer is synthetically challenging and distinct in its electronic and steric properties.

This guide provides a definitive technical analysis of 2,4-BHF. Unlike its symmetric counterpart, 2,4-BHF offers unique regioselectivity for pharmaceutical functionalization (e.g., calcineurin inhibitors) and disrupts crystallinity in furan-based polymers, offering novel thermomechanical properties for epoxy resins and polyesters.

Chemical Identity & Structural Analysis[1]

The asymmetry of 2,4-BHF is its defining feature. The furan ring is substituted at the

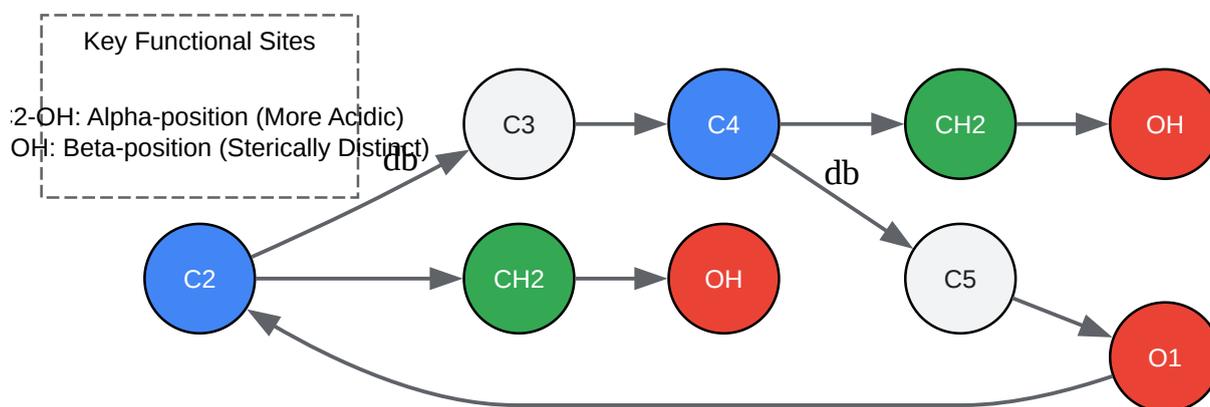
(C2) and

(C4) positions, creating distinct chemical environments for the two hydroxymethyl groups.

| Property | Specification |
|---------------------|--|
| IUPAC Name | Furan-2,4-diylidimethanol |
| Common Names | 2,4-Bis(hydroxymethyl)furan; 2,4-BHF; 2,4-FDME |
| CAS Registry Number | 294857-29-7 |
| Molecular Formula | C ₆ H ₈ O ₃ |
| Molecular Weight | 128.13 g/mol |
| SMILES | OCC1=COC(CO)=C1 |
| Key Precursor | 4-Hydroxymethylfurfural (4-HMF) |

Structural Visualization

The following diagram illustrates the atomic connectivity and the distinct proton environments crucial for NMR characterization.



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Figure 1: Connectivity of **2,4-Furandimethanol** showing the non-equivalent hydroxymethyl arms.

Physicochemical Properties[2][3][4]

The physical data for 2,4-BHF is often conflated with the 2,5-isomer. The table below distinguishes established data from calculated predictions based on structural asymmetry.

| Property | 2,4-BHF (Target) | 2,5-BHF (Reference) | Impact of Asymmetry |
|----------------|----------------------------------|------------------------|---|
| Physical State | Viscous oil or low-melting solid | Solid (MP: 74-77°C) | Lower symmetry reduces crystal packing efficiency, lowering MP. |
| Boiling Point | ~275°C (Predicted) | 275.4°C | Similar intermolecular H-bonding capability. |
| Solubility | Water, MeOH, DMSO, THF | Water, MeOH, DMSO, THF | High polarity due to 2x -OH groups. |
| pKa (C-OH) | ~13.5 (Predicted) | 13.74 | C2-CH ₂ OH is electronically similar; C4 position is less electron-rich. |
| LogP | -0.7 (Predicted) | -0.7 | Remains highly hydrophilic. |

Synthesis Methodologies

Accessing 2,4-BHF is the primary bottleneck for research. Unlike 2,5-BHF, which is derived from hexoses (fructose/glucose), 2,4-BHF requires specific precursors like 4-Hydroxymethylfurfural (4-HMF), which is derived from branched sugars (dendroketo) or condensation reactions.

Route A: Reduction of 4-HMF (Biomass Route)

This is the most direct route if 4-HMF is available.

- Precursor: 4-Hydroxymethylfurfural (4-HMF).[1]
- Reagent: Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (Ru/C, Pd/C).

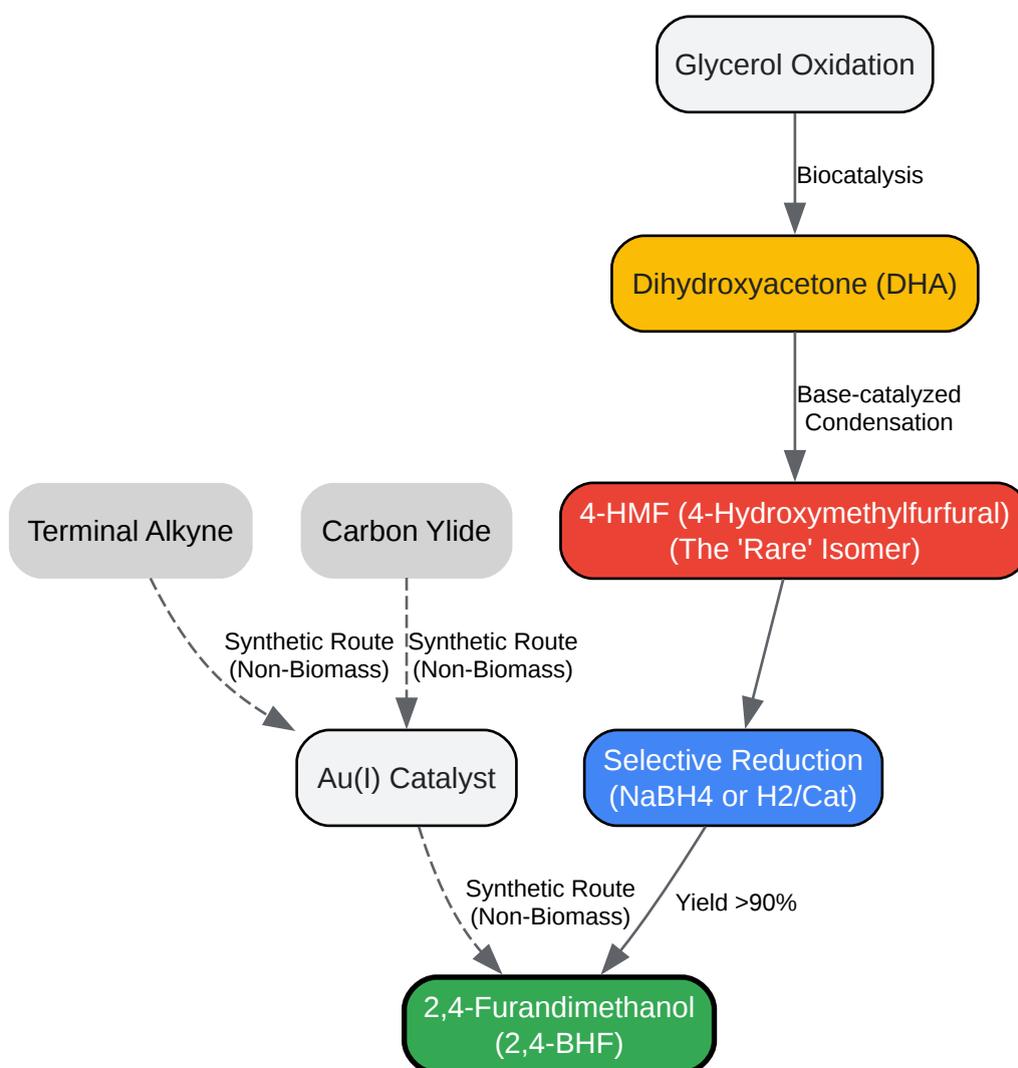
- Mechanism: Selective reduction of the C2-formyl group to a hydroxymethyl group.

Route B: De Novo Ring Construction (Synthetic Route)

Used when biomass precursors are unavailable.

- Method: Gold(I)-catalyzed intermolecular coupling.
- Reagents: Terminal alkynes + Carbonyl-stabilized carbon ylides.
- Mechanism: Formation of a gold carbene intermediate followed by intramolecular oxygen attack.

Synthesis Workflow Diagram



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Figure 2: Dual pathways for accessing **2,4-Furandimethanol**.

Experimental Protocols

Protocol: Reduction of 4-HMF to 2,4-BHF

Note: This protocol is adapted from standard HMF reduction methodologies but specified for the 4-isomer stoichiometry.

Materials:

- 4-HMF (1.0 eq) [Purity >95%]
- Sodium Borohydride (NaBH_4) (0.5 eq - stoichiometric for aldehyde reduction)
- Methanol (anhydrous)
- Saturated NH_4Cl solution

Procedure:

- Dissolution: Dissolve 4-HMF (1 mmol, 126 mg) in anhydrous Methanol (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
- Reduction: Slowly add NaBH_4 (0.5 mmol, 19 mg) portion-wise over 5 minutes. The reaction is exothermic; maintain temperature $<5^\circ\text{C}$ to prevent ring opening.
- Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 3:1). 4-HMF ($R_f \sim 0.5$) should disappear; 2,4-BHF ($R_f \sim 0.2$) will appear.
- Quenching: Quench with saturated NH_4Cl (1 mL) to destroy excess hydride.
- Extraction: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL).

- Purification: Dry organic layer over MgSO_4 , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Analytical Validation (NMR Signature)

Distinguishing the 2,4-isomer from the 2,5-isomer is critical.

^1H NMR (Predicted in CD_3OD , 400 MHz):

- δ 7.45 ppm (s, 1H): H5 proton (Adjacent to Oxygen, most deshielded).
- δ 6.40 ppm (s, 1H): H3 proton (Beta position, shielded relative to H5).
- δ 4.55 ppm (s, 2H): $\text{CH}_2\text{-OH}$ at C2 position.
- δ 4.45 ppm (s, 2H): $\text{CH}_2\text{-OH}$ at C4 position.
- Note: Unlike the 2,5-isomer, the ring protons are NOT equivalent, and the methylene protons will appear as two distinct signals.

Applications in Drug Development & Materials Pharmaceutical Scaffolds

2,4-BHF serves as a precursor to Calcineurin Inhibitors.^{[2][1][3]} The asymmetry allows for the attachment of pharmacophores at the C2 position while retaining a solubilizing handle at C4, or vice versa. This is superior to 2,5-BHF where desymmetrization is difficult.

Advanced Polymers (Epoxy & Polyesters)

Recent patents (e.g., Braskem S.A.) utilize 2,4-BHF to create Diglycidyl Ethers.

- Benefit: Polymers derived from 2,4-BHF exhibit lower crystallinity and lower melting points compared to 2,5-analogues.
- Use Case: This allows for lower processing temperatures and improved flexibility in bio-based epoxy resins, solving the brittleness often associated with furan-based materials.

References

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